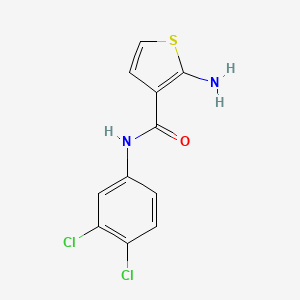![molecular formula C26H23N3O4S B6119956 N-(2-methoxyphenyl)-4-{[(phenylsulfonyl)(2-pyridinyl)amino]methyl}benzamide](/img/structure/B6119956.png)
N-(2-methoxyphenyl)-4-{[(phenylsulfonyl)(2-pyridinyl)amino]methyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxyphenyl)-4-{[(phenylsulfonyl)(2-pyridinyl)amino]methyl}benzamide, commonly known as MPS, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. MPS is a small molecule inhibitor that has shown promising results in preclinical studies for treating cancer, inflammation, and autoimmune diseases.
作用機序
MPS works by binding to the BH3 binding groove of BCL-2, a protein that plays a key role in regulating apoptosis. By binding to BCL-2, MPS prevents the protein from inhibiting apoptosis, leading to the death of cancer cells. In inflammation, MPS works by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6, thereby reducing inflammation. MPS has also been shown to inhibit the activity of the enzyme, PARP-1, which plays a key role in DNA repair.
Biochemical and Physiological Effects:
MPS has been shown to have a range of biochemical and physiological effects. In cancer cells, MPS has been shown to induce apoptosis, leading to the death of cancer cells. In inflammation, MPS has been shown to reduce the production of pro-inflammatory cytokines, thereby reducing inflammation. MPS has also been shown to reduce joint inflammation and cartilage damage in rheumatoid arthritis.
実験室実験の利点と制限
MPS has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized, making it cost-effective for research purposes. MPS has also been extensively studied in preclinical studies, making it a well-established compound for research. However, MPS has limitations as well. It has poor solubility in water, which can make it difficult to administer in vivo. MPS also has a short half-life, which can limit its effectiveness in some experiments.
将来の方向性
There are several future directions for MPS research. One potential direction is to explore the use of MPS in combination with other cancer therapies to enhance its effectiveness. Another potential direction is to develop more potent and selective inhibitors of BCL-2. MPS could also be studied for its potential use in treating other diseases such as neurodegenerative diseases. Finally, MPS could be studied for its potential as a diagnostic tool for cancer, as BCL-2 is overexpressed in many cancer cells.
合成法
MPS can be synthesized through a multi-step process involving the reaction of 2-methoxybenzoic acid with thionyl chloride to form 2-methoxybenzoyl chloride. The resulting compound is then reacted with 2-pyridinecarboxaldehyde to form N-(2-methoxybenzoyl)-2-pyridinecarboxamide. This intermediate compound is then reacted with phenylsulfonyl chloride and sodium hydroxide to form the final product, MPS.
科学的研究の応用
MPS has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, MPS has shown promising results as a potent inhibitor of the oncogenic protein, BCL-2. MPS has also been studied for its anti-inflammatory properties and has shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. MPS has also been studied for its potential use in treating autoimmune diseases such as rheumatoid arthritis, where it has shown to reduce joint inflammation and cartilage damage.
特性
IUPAC Name |
4-[[benzenesulfonyl(pyridin-2-yl)amino]methyl]-N-(2-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O4S/c1-33-24-12-6-5-11-23(24)28-26(30)21-16-14-20(15-17-21)19-29(25-13-7-8-18-27-25)34(31,32)22-9-3-2-4-10-22/h2-18H,19H2,1H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPDGUKPKQBYHFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)CN(C3=CC=CC=N3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-4-{[(phenylsulfonyl)(pyridin-2-yl)amino]methyl}benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(1-adamantyl)-N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetamide](/img/structure/B6119883.png)

![N-(4-ethoxyphenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B6119904.png)
![5-(4-fluorophenyl)-2-(4-methyl-1-piperazinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6119905.png)
![3-(4-methoxyphenyl)-N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-3-phenylpropanamide](/img/structure/B6119911.png)
![N-benzyl-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6119919.png)
![3-({[1-({5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetyl)-3-piperidinyl]oxy}methyl)pyridine](/img/structure/B6119924.png)
![2-benzyl-3-(1-naphthyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B6119926.png)
![2-methyl-7-{[4-(1H-tetrazol-1-yl)phenoxy]acetyl}-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6119927.png)
![N-(3-chloro-4-methoxyphenyl)-3-{1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-3-piperidinyl}propanamide](/img/structure/B6119935.png)
![5-(2-methoxyphenyl)-N-(5-methyl-3-isoxazolyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6119938.png)
![5-{[5-(2-bromo-4-methylphenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6119940.png)
![2-[2-(dimethylamino)vinyl]-3-ethyl-1,3-benzothiazol-3-ium iodide](/img/structure/B6119960.png)